molecular formula C13H18Br2ClNO B1441160 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-15-2

4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441160
CAS No.: 1219972-15-2
M. Wt: 399.55 g/mol
InChI Key: IPYVDIOXAVRLFA-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with a 2-(2,4-dibromophenoxy)ethyl group, and it exists as a hydrochloride salt. The presence of bromine atoms in the phenoxy group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dibromophenol and 2-chloroethylpiperidine.

    Etherification Reaction: 2,4-dibromophenol is reacted with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate to form 4-[2-(2,4-dibromophenoxy)ethyl]piperidine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of the compound.

Types of Reactions:

    Substitution Reactions: The bromine atoms in the phenoxy group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the piperidine ring.

    Hydrolysis: Under acidic or basic conditions, the ether linkage can be hydrolyzed, leading to the formation of 2,4-dibromophenol and 2-chloroethylpiperidine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Hydrolysis Products: 2,4-dibromophenol and 2-chloroethylpiperidine are the primary products.

Chemistry:

    Intermediate in Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used in catalytic processes due to its unique structure.

Biology and Medicine:

    Pharmacological Research: The compound is investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Drug Development: It is explored as a precursor for the synthesis of pharmaceutical agents.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

    Environmental Applications: It is studied for its potential use in environmental remediation processes.

Mechanism of Action

The mechanism by which 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride exerts its effects is primarily through its interaction with molecular targets such as receptors or enzymes. The presence of the dibromophenoxy group allows for specific binding interactions, which can modulate the activity of these targets. The piperidine ring provides structural stability and contributes to the overall bioactivity of the compound.

Comparison with Similar Compounds

    4-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride: Similar structure but with chlorine atoms instead of bromine.

    4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride: Contains fluorine atoms, leading to different reactivity and applications.

Uniqueness: 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

4-[2-(2,4-dibromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br2NO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYVDIOXAVRLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219972-15-2
Record name Piperidine, 4-[2-(2,4-dibromophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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